molecular formula C16H21FN2O2 B5432237 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5432237
M. Wt: 292.35 g/mol
InChI Key: OVJXKBHDSMKUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, including those structurally related to "1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide," are synthesized through various chemical processes. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized, demonstrating the versatility and the chemical manipulability of the piperidine core in the pursuit of potential therapeutic agents (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography, provide insight into the three-dimensional conformation of these molecules, which is essential for understanding their interaction with biological targets. For example, the molecular and crystal structures of various hydroxy derivatives of hydropyridine were determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" can be inferred from studies on similar compounds. Piperidine derivatives exhibit a range of chemical reactions, contributing to their diverse pharmacological profiles. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination illustrates the chemical versatility of piperidine-based compounds (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are critical for their formulation and therapeutic application. These properties are determined through experimental methods, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction. For instance, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided valuable data on its physical properties (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are fundamental for their biological activity and drug-likeness. These properties are influenced by the substituents on the piperidine ring and the overall molecular structure. Research on compounds such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine elucidates the relationship between chemical structure and properties (Westaway et al., 2009).

properties

IUPAC Name

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-12(20)19-10-7-14(8-11-19)16(21)18-9-6-13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXKBHDSMKUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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